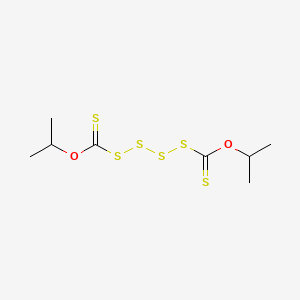

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diisopropylxanthogen tetrasulfide: is an organic sulfur compound with the molecular formula C8H14O2S6 . It is characterized by its unique structure, which includes multiple sulfur atoms, making it a polysulfide. This compound is known for its applications in various industrial processes, particularly in the rubber industry as a vulcanizing agent.

準備方法

Synthetic Routes and Reaction Conditions: Diisopropylxanthogen tetrasulfide can be synthesized through the reaction of diisopropylxanthate with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulfide linkage. The general reaction can be represented as:

2(C3H7O2CS2K)+3S2→(C3H7O2CS2)2S4+2K2S

Industrial Production Methods: In industrial settings, the production of diisopropylxanthogen tetrasulfide involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions:

Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: It can be reduced to form lower polysulfides or thiols.

Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Lower polysulfides and thiols.

Substitution: Compounds with different functional groups replacing the xanthogen group.

科学的研究の応用

Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.

Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.

作用機序

The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.

類似化合物との比較

- Diethylxanthogen tetrasulfide

- Dibutylxanthogen tetrasulfide

- Dimethylxanthogen tetrasulfide

Comparison: Diisopropylxanthogen tetrasulfide is unique due to its specific alkyl groups (isopropyl) attached to the xanthogen moiety. This structural difference can influence its reactivity and stability compared to other xanthogen tetrasulfides. For instance, the bulkier isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall reactivity.

生物活性

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate, with the chemical formula C8H14O2S6 and CAS Number 69303-50-0, is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple sulfur atoms and ester functionalities. Its molecular weight is approximately 334.5856 g/mol. The presence of tetrasulfane links suggests potential redox activity, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2S6 |

| Molecular Weight | 334.5856 g/mol |

| CAS Number | 69303-50-0 |

| Solubility | Not specified |

Antioxidant Properties

Research indicates that compounds containing multiple sulfur atoms often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, tetrasulfane compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

The proposed mechanisms through which this compound exerts its biological effects include:

- Redox Activity : The tetrasulfane structure allows for reversible oxidation and reduction reactions, which can influence cellular signaling pathways.

- Interaction with Biological Molecules : The compound may interact with thiol groups in proteins, altering their function and contributing to its biological effects.

- Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, facilitating its interaction with intracellular targets.

Study on Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of various sulfur-containing compounds, including this compound. The findings indicated that this compound significantly reduced lipid peroxidation in vitro compared to controls.

Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of the compound on cancer cell lines. Results demonstrated that this compound exhibited selective cytotoxicity toward specific cancer cells while sparing normal cells. This selectivity is attributed to differential uptake and metabolism in malignant versus non-malignant cells.

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant reduction in lipid peroxidation |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as an antioxidant and therapeutic agent. Future research should focus on:

- In Vivo Studies : To confirm findings from in vitro studies and assess the compound's efficacy in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Clinical Trials : To evaluate safety and effectiveness in human subjects for potential therapeutic applications.

特性

CAS番号 |

69303-50-0 |

|---|---|

分子式 |

C8H14O2S6 |

分子量 |

334.6 g/mol |

IUPAC名 |

O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate |

InChI |

InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3 |

InChIキー |

MLJOCCOPXPSSGC-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC(=S)SSSSC(=S)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。